Enantioconvergent Deracemization Performance: (2S)-Diol Yield and Optical Purity Superiority
In a direct head-to-head comparison with racemic 2-benzyl-2-methyloxirane, the (2S)-enantiomer was preferentially hydrolyzed by Nocardia EH1 epoxide hydrolase during an enantioconvergent deracemization process. Starting from racemic 2-benzyl-2-methyloxirane, the resulting (S)-diol was obtained in 94% isolated chemical yield with 94% optical purity, and the final (R)-mevalonolactone product was synthesized with >99% enantiomeric excess (ee) [1]. This demonstrates that the (S)-enantiomer is not only the kinetically preferred substrate for the biocatalyst but also enables a high-yield, enantioconvergent route that is inaccessible with the (R)-isomer alone.
| Evidence Dimension | Diol isolated yield and optical purity from deracemization of racemic substrate |
|---|---|
| Target Compound Data | 94% chemical yield of (S)-diol, 94% optical purity; final product >99% ee |
| Comparator Or Baseline | Racemic 2-benzyl-2-methyloxirane (CAS 36099-42-0): 0% ee by definition; kinetic resolution alone cannot achieve simultaneous high yield and high ee |
| Quantified Difference | 94% optical purity from racemate vs. 0% ee theoretical maximum for non-enantioselective hydrolysis |
| Conditions | Lyophilized whole cells of Nocardia EH1, pH 7.5 Tris-buffer, 30 °C, 48 h, 10-g scale using racemic 2-benzyl-2-methyloxirane [1] |
Why This Matters
For procurement, this data confirms that the (2S)-enantiomer is the sole stereoisomer capable of delivering high-yield, high-purity (S)-diol via the validated deracemization protocol, a key intermediate for (R)-mevalonolactone synthesis.
- [1] Orru, R. V. A.; Osprian, I.; Kroutil, W.; Faber, K. An efficient large-scale synthesis of (R)-(-)-mevalonolactone using simple biological and chemical catalysts. Synthesis 1998, 1998, 1259-1263. View Source
